molecular formula C8H10N2O3 B2459274 Methyl 6-amino-4-methoxynicotinate CAS No. 397309-41-0

Methyl 6-amino-4-methoxynicotinate

Cat. No.: B2459274
CAS No.: 397309-41-0
M. Wt: 182.179
InChI Key: DQOYBIMQEGLGHF-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Chemical Sciences

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in the chemical sciences. google.comnih.gov These pyridine-based molecules are not only essential for biological processes but also serve as versatile building blocks in synthetic chemistry. nih.govchemicalbook.com In medicinal chemistry, nicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including the treatment of dyslipidemia, pneumonia, and certain kidney diseases. google.comgoogle.com Furthermore, some derivatives have shown potential in addressing neurodegenerative disorders like Alzheimer's disease. google.com Beyond the pharmaceutical realm, these compounds are utilized in agriculture as pesticides and find applications in the development of materials with specific properties. google.com The reactivity of the pyridine (B92270) ring and the ability to introduce a wide array of functional groups allow for the synthesis of complex molecules with tailored biological and chemical properties.

Historical Trajectory of Methyl 6-amino-4-methoxynicotinate Research

While a detailed historical timeline specifically for this compound is not extensively documented in dedicated publications, its emergence can be understood as a logical progression within the broader research on nicotinic acid derivatives. Research into esters of 6-aminonicotinic acid has been driven by their utility in alleviating certain skin conditions. google.com Patents from the late 1970s and early 1980s describe the synthesis of various esters of 6-aminonicotinic acid, highlighting their importance. google.comgoogle.com Concurrently, the study of methoxy-substituted pyridines has been a continuous area of interest in organic synthesis. The development of methods to introduce methoxy (B1213986) groups onto the pyridine ring has expanded the library of available building blocks for drug discovery and material science. rsc.org Therefore, the synthesis and study of this compound represent a convergence of these research streams, aiming to create a multifunctionalized nicotinic acid derivative with potential for further chemical exploration and application.

Structural Elucidation and Foundational Aspects of Nicotinates within Heterocyclic Chemistry

Nicotinates are esters of nicotinic acid, which is a pyridine-3-carboxylic acid. As heterocyclic compounds, they feature a cyclic structure containing at least one atom other than carbon within the ring—in this case, a nitrogen atom in a six-membered aromatic ring. The aromaticity of the pyridine ring imparts significant stability to the molecule.

The structure of this compound is characterized by a pyridine ring with three substituents:

A methyl ester group at the 3-position.

A methoxy group at the 4-position.

An amino group at the 6-position.

Detailed Research Findings

While specific research devoted exclusively to this compound is limited, its synthesis can be inferred from established methodologies for related compounds. The preparation of 6-aminonicotinic acid esters is well-documented. google.comprepchem.com A common route involves the direct esterification of 6-aminonicotinic acid. prepchem.com For instance, the synthesis of the ethyl ester is achieved by reacting 6-aminonicotinic acid with ethanol (B145695) in the presence of thionyl chloride. prepchem.com A similar approach using methanol (B129727) would yield the corresponding methyl ester.

The introduction of the 4-methoxy group presents a synthetic challenge that can be addressed in several ways. One potential pathway involves starting with a precursor that already contains the methoxy group, such as 4-methoxynicotinic acid, and then introducing the amino group at the 6-position. Alternatively, a starting material with a suitable leaving group at the 4-position, such as a chloro or fluoro substituent, could undergo nucleophilic aromatic substitution with a methoxide (B1231860) source.

A plausible synthetic route to this compound could, therefore, involve a multi-step process starting from a readily available substituted pyridine. For example, a synthetic strategy could begin with a 4-chloro-6-nitronicotinic acid derivative. The chloro group could be displaced by a methoxy group, followed by the reduction of the nitro group to an amino group, and finally, esterification of the carboxylic acid to the methyl ester. Each of these steps represents a standard and well-understood transformation in organic chemistry.

Chemical and Physical Data

Below are data tables for this compound and related compounds for comparison.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
IUPAC Name Methyl 6-amino-4-methoxypyridine-3-carboxylate

Table 2: Comparative Data of Related Nicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Known PropertiesReference
Methyl 6-methoxynicotinate C₈H₉NO₃167.16White to pale yellow solid, Melting point: 48.5-54.5 °C thermofisher.com
Ethyl 6-aminonicotinate C₈H₁₀N₂O₂166.18White crystalline solid prepchem.com
6-Aminonicotinic acid C₆H₆N₂O₂138.12Used as an intermediate in organic synthesis chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOYBIMQEGLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397309-41-0
Record name methyl 6-amino-4-methoxypyridine-3-carboxylate
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Synthetic Methodologies and Chemical Transformations

Strategic Pathways for Methyl 6-amino-4-methoxynicotinate Synthesis

The creation of this compound relies on carefully planned synthetic routes that often involve the strategic functionalization of pyridine (B92270) rings. These pathways are designed to control the placement of amino and methoxy (B1213986) groups on the nicotinate (B505614) framework, a crucial aspect for its use in further chemical synthesis.

Precursor Compounds and their Derivatization in Nicotinate Synthesis

The synthesis of the target molecule is not a direct process but rather a multi-step sequence that begins with more readily available starting materials. These precursors undergo a series of chemical changes to introduce the necessary functional groups at the correct positions.

A key starting material in the synthesis of various substituted nicotinates is methyl 4,6-dichloronicotinate . This compound serves as a versatile platform for introducing different functional groups due to the presence of two reactive chlorine atoms. The differential reactivity of these chlorine atoms allows for selective substitution, a fundamental strategy in the synthesis of complex pyridine derivatives. researchgate.netdocumentsdelivered.comnih.gov For instance, the synthesis of ethyl 4,6-dichloro-2-methyl nicotinate has been achieved from 2,4,6-trichlorophenol, highlighting the transformation of phenolic structures into the dichloronicotinate framework. ijsrst.com The ability to selectively functionalize such dichloropyridines is a critical area of research, with various strategies being developed to control the regioselectivity of these reactions. researchgate.netdocumentsdelivered.commdpi.com

An important intermediate in the synthetic pathway is methyl 6-methoxynicotinate . sigmaaldrich.com This compound is typically formed through the selective methoxylation of a dichloronicotinate precursor. The introduction of the methoxy group at the 6-position is a critical step that paves the way for the subsequent introduction of the amino group at the 4-position. The synthesis of methyl nicotinate derivatives, in general, can be achieved through various methods, including the esterification of nicotinic acid with methanol (B129727) in the presence of a catalyst. orientjchem.orggoogle.com The process for producing 6-methylnicotinic acid ester, a related compound, involves the oxidation of 2-methyl-5-ethylpyridine. google.com

Table 1: Synthesis of Methyl 6-methoxynicotinate
PrecursorReagentProductSignificance
Methyl 4,6-dichloronicotinateSodium methoxide (B1231860)Methyl 6-methoxy-4-chloronicotinateSelective methoxylation at the 6-position
Methyl 6-chloronicotinateSodium methoxideMethyl 6-methoxynicotinateFormation of the key intermediate

While the target compound is this compound, the related isomer, methyl 2-amino-6-methoxynicotinate , is also a valuable building block, particularly in the synthesis of fused 2-pyridone systems. thieme-connect.com These 2-pyridone structures are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govdiva-portal.orgnih.gov The synthesis of methyl 2-amino-6-methoxynicotinate has been reported for the first time utilizing a combination of microwave and flow reaction technologies, demonstrating an efficient and regioselective process. thieme-connect.com This highlights the importance of developing synthetic methods for specific isomers of aminomethoxynicotinates for applications in drug discovery.

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring requires precise control over the reaction conditions. Regioselective functionalization ensures that the incoming groups are attached to the correct carbon atoms of the ring.

Table 2: Key Reaction in the Synthesis of this compound
ReactantReagent/ConditionsProductReaction Type
Methyl 4,6-dichloronicotinateSodium methoxide, Microwave irradiationMethyl 4-chloro-6-methoxynicotinateRegioselective Methoxylation
Methyl 4-chloro-6-methoxynicotinateAmmonia or amine sourceThis compoundAmination

Innovations in Synthetic Techniques for Enhanced Compound Preparation

The drive for more efficient, selective, and environmentally benign chemical processes has led to the adoption of advanced technologies in the synthesis of heterocyclic compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of SNAr reactions for amination, microwave irradiation can dramatically reduce reaction times. For example, the SNAr of various nitrogen-containing fused heterocycles with amines has been achieved in just five minutes when heated to 120°C in polyethylene (B3416737) glycol (PEG-400) under microwave conditions, providing the desired amino-substituted products in excellent yields. nih.gov This rapid and efficient heating offers a significant advantage over conventional methods, which may require much longer reaction times.

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling and automation. youtube.com The residence time, which is the duration the reaction mixture spends in the reactor, can be precisely controlled by adjusting the reactor volume and flow rate. youtube.com

The synthesis of substituted pyridines has been adapted to flow systems, enabling safer and more efficient production. youtube.com For instance, reactions that are highly exothermic or involve unstable intermediates can be managed more effectively in microreactors, where the small volume and high surface-area-to-volume ratio allow for rapid cooling and quenching. This technology is ideal for optimizing the synthesis of complex molecules like this compound, potentially leading to higher purity and yield while minimizing operator intervention. youtube.com

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds. nih.gov Palladium catalysts are exceptionally versatile, enabling a wide array of transformations including cross-coupling reactions, C-H activation, and cyclization cascades that are crucial for building and functionalizing pyridine rings. organic-chemistry.orgresearchgate.net

For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto a pre-formed pyridine ring. Methyl 2-(nitrogen-heteroaryl)propanoates have been synthesized via the palladium-catalyzed reaction of heteroaryl halides with silyl (B83357) ketene (B1206846) acetals, showcasing a method to form C-C bonds on the heterocycle. frontiersin.org Furthermore, palladium catalysis is instrumental in the de novo synthesis of the heterocyclic core itself, often proceeding through complex domino or cascade sequences that build molecular complexity in a single, efficient step. organic-chemistry.orgnih.gov

Catalytic StrategyReaction TypeApplication in Heterocycle Synthesis
Palladium-Catalyzed CouplingCross-Coupling (e.g., Suzuki, Heck)Functionalization of pre-existing heteroaryl rings frontiersin.org
Palladium-Catalyzed CyclizationMigratory Cyclization / C-H ActivationFormation of the heterocyclic ring from acyclic precursors organic-chemistry.orgresearchgate.net
Copper-Catalyzed CouplingC-N Cross-CouplingFormation of C-N bonds to construct pyridine rings from azatrienes nih.gov

Mechanistic Investigations and Derivatization Reactivity Studies

The reactivity of this compound is dictated by the interplay of its functional groups: the methyl ester, the amino group, the methoxy group, and the pyridine ring itself. Understanding the mechanistic pathways of reactions involving these groups is fundamental for designing synthetic routes to new molecules.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 6-amino-4-methoxynicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with sodium hydroxide (B78521) in a mixture of methanol and water. chemicalbook.com The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid.

Studies on the alkaline hydrolysis of the parent compound, methyl nicotinate, have shown that the reaction rate is influenced by the solvent system. For example, in water-ethane-1,2-diol and water-dioxane mixtures, the rate of hydrolysis tends to decrease as the proportion of the organic co-solvent increases. zenodo.orgijitce.org This is attributed to factors such as solvent polarity and the stabilization of the transition state.

The hydrolysis of related nicotinic acid esters, such as ethyl 6-aminonicotinate, has been reported to proceed efficiently to provide the corresponding 6-aminonicotinic acid, which can then be used in further synthetic steps. chemicalbook.com

Table 1: Conditions for Hydrolysis of Nicotinate Esters

Starting MaterialReagents and ConditionsProductReference
Ethyl 6-aminonicotinate1 N NaOH, Methanol/Water, 20°C, 18 h6-Aminonicotinic acid chemicalbook.com
Methyl nicotinateNaOH, Water/Ethane-1,2-diol, 20-35°CNicotinic acid zenodo.org
Methyl nicotinateNaOH, Water/DioxaneNicotinic acid ijitce.org

The reaction of methyl nicotinate derivatives with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of nicotinohydrazide intermediates. This transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of methanol and the formation of the corresponding hydrazide.

For instance, the reaction of methyl nicotinate with hydrazine hydrate in methanol has been shown to produce nicotinoyl hydrazide. jocpr.comunishivaji.ac.in This intermediate can be subsequently reacted with various aldehydes to form arylidene derivatives. jocpr.com This two-step process highlights the utility of hydrazinolysis in generating scaffolds for further diversification. The general applicability of this reaction suggests that this compound would similarly undergo hydrazinolysis to yield 6-amino-4-methoxynicotinohydrazide.

Table 2: Synthesis of Nicotinohydrazide Derivatives

Starting MaterialReagents and ConditionsProductReference
Methyl nicotinateHydrazine hydrate, Methanol, heatNicotinoyl hydrazide jocpr.comunishivaji.ac.in
Nicotinoyl hydrazidep-Dimethylamino benzaldehyde, Methanol, Acetic acidN'-(4-(Dimethylamino)benzylidene)nicotinohydrazide unishivaji.ac.in
Nicotinoyl hydrazidep-Nitro benzaldehyde, Methanol, Acetic acidN'-(4-Nitrobenzylidene)nicotinohydrazide unishivaji.ac.in

The functionalization of the pyridine ring through amination and alkylation reactions is a key strategy for modifying the properties of compounds like this compound.

Amination: The direct amination of methoxypyridines can be achieved through nucleophilic aromatic substitution (SNAr). A notable protocol involves the use of sodium hydride in the presence of lithium iodide to facilitate the amination of methoxypyridines with various amines. ntu.edu.sgrsc.orgresearchgate.net Another approach utilizes n-butyllithium to trigger the amination of methoxy pyridines with aliphatic amines, a reaction that proceeds rapidly. acs.orgjconsortium.com These methods provide access to a range of aminopyridine derivatives.

Alkylation: The N-alkylation of aminopyridines is another important transformation. This can be accomplished through various methods, including reaction with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. researchgate.netnih.gov A facile method for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net For N-Boc-protected 4-aminopyridine, alkylation can be efficiently carried out using an electrochemically generated acetonitrile (B52724) anion. researchgate.net

Table 3: Examples of Amination and Alkylation of Pyridine Derivatives

TransformationSubstrate TypeReagents and ConditionsProduct TypeReference
AminationMethoxypyridinesNaH, LiI, AmineAminopyridines ntu.edu.sgrsc.orgresearchgate.net
AminationMethoxy pyridinesn-BuLi, Aliphatic amineAminopyridines acs.orgjconsortium.com
N-AlkylationAminopyridinesCarboxylic acid, NaBH4N-Alkylaminopyridines researchgate.net
N-AlkylationN-Boc-4-aminopyridineElectrochemically generated -CH2CN, Alkyl halideN-Alkyl-4-aminopyridines researchgate.net

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of pyridine rings. acs.orgdigitellinc.comrsc.orgnih.gov This methodology allows for the introduction of a boronic ester group onto the pyridine scaffold, which can then be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The regioselectivity of the borylation is often governed by steric factors. acs.orgdigitellinc.com For substituted pyridines, the borylation typically occurs at the least sterically hindered C-H bond. The electronic properties of the substituents also play a role. The reaction is compatible with a range of functional groups, including esters, alkoxy, and amino groups, making it potentially applicable to this compound. acs.orgdigitellinc.com However, the Lewis basicity of the pyridine nitrogen can sometimes inhibit the catalyst, a challenge that can be overcome by the presence of substituents on the ring. rsc.orgnih.gov

Table 4: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

SubstrateCatalyst SystemProductKey FindingReference
CF3-substituted pyridinesIridium catalystPyridylboronic estersSterically governed regioselectivity acs.orgdigitellinc.com
Substituted pyridinesIridium catalystPyridylboronic estersCatalyst inhibition by pyridine nitrogen can be overcome by ring substitution rsc.orgnih.gov

To expand the molecular framework of this compound, cross-coupling reactions such as the Sonogashira and Heck reactions are invaluable. These reactions typically require the presence of a halogen atom on the pyridine ring, which can be introduced through standard halogenation procedures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly effective method for forming C(sp2)-C(sp) bonds. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to proceed in good yields. scirp.orgresearchgate.net The reaction conditions are generally mild and tolerant of various functional groups.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction is a powerful tool for the formation of C-C bonds. The intramolecular Heck reaction is particularly useful for the synthesis of cyclic structures. libretexts.orgyoutube.com The Heck reaction of N-heteroaryl halides has been challenging due to catalyst poisoning, but recent advances have led to the development of efficient catalytic systems for this transformation. nih.gov

Table 5: Cross-Coupling Reactions of Halopyridines

ReactionSubstrate TypeKey ReagentsProduct TypeReference
Sonogashira2-Amino-3-bromopyridinesTerminal alkynes, Pd catalyst, Cu(I) co-catalyst2-Amino-3-alkynylpyridines scirp.orgresearchgate.net
HeckN-Heteroaryl halidesAlkenes, Pd catalyst, Baseα-Heteroaryl substituted heterocycles nih.gov

The Curtius rearrangement is a versatile synthetic transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgrsc.orgnih.govorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding amine.

This rearrangement is highly valuable in organic synthesis due to its tolerance of a wide range of functional groups and the fact that it proceeds with retention of stereochemistry. nih.govnih.gov In the context of this compound, the carboxylic acid obtained from the hydrolysis of the methyl ester (6-amino-4-methoxynicotinic acid) could be subjected to the Curtius rearrangement. This would lead to the formation of a diaminopyridine derivative, specifically 4-methoxy-3,6-diaminopyridine, after trapping the intermediate isocyanate with a suitable nucleophile like water.

A common method to generate the acyl azide is by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The subsequent thermal or photochemical rearrangement yields the isocyanate, which can be trapped with various nucleophiles to produce amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

Table 6: Key Steps of the Curtius Rearrangement

StepTransformationIntermediate/ProductGeneral FeaturesReference
1Carboxylic acid to Acyl azideAcyl azideReaction with DPPA or via acyl chloride and sodium azide wikipedia.orgorganic-chemistry.org
2Acyl azide to IsocyanateIsocyanateThermal or photochemical rearrangement with loss of N2 nih.govwikipedia.org
3Isocyanate to AminePrimary amineHydrolysis with water nih.govorganic-chemistry.org

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For Methyl 6-amino-4-methoxynicotinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule.

The anticipated signals would include those for the two aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, the protons of the methyl ester group, and the protons of the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the methyl ester group. The amino group protons are expected to appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic CH (C5-H)6.0 - 6.5Singlet (s)1H
Aromatic CH (C2-H)7.8 - 8.2Singlet (s)1H
Methoxy (O-CH₃)3.8 - 4.0Singlet (s)3H
Methyl Ester (COOCH₃)3.7 - 3.9Singlet (s)3H
Amino (NH₂)4.5 - 5.5Broad Singlet (br s)2H

Note: The expected chemical shifts are estimates based on typical values for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the six carbons of the pyridine ring, the carbon of the methoxy group, and the carbon of the methyl ester group, including the carbonyl carbon. The chemical shifts of the ring carbons are influenced by the attached functional groups. For instance, the carbons bearing the methoxy and amino groups would be shifted to higher field (lower ppm) due to their electron-donating nature, while the carbon of the ester group and the adjacent ring carbons would be shifted to lower field (higher ppm).

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Pyridine Ring (C6)155 - 160
Pyridine Ring (C4)150 - 155
Pyridine Ring (C2)145 - 150
Pyridine Ring (C5)90 - 95
Pyridine Ring (C3)105 - 110
Methoxy (O-CH₃)55 - 60
Methyl Ester (COOCH₃)50 - 55

Note: The expected chemical shifts are estimates based on typical values for similar structural motifs. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, which in this case would be minimal due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between each proton and the carbon to which it is directly attached. This would definitively link the signals of the aromatic protons to their corresponding ring carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular weight is 182.18 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 182.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key expected fragmentation pathways would include the loss of the methyl radical from the ester group (M-15), the loss of the methoxy radical from the ester (M-31), or the loss of the methoxy radical from the ring (M-31).

Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment
182[M]⁺ (Molecular Ion)
167[M - CH₃]⁺
151[M - OCH₃]⁺
123[M - COOCH₃]⁺

Note: The proposed fragments are based on common fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the methyl groups, the C=O bond of the ester, and the C-O bonds of the ester and ether functionalities.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong
C=C and C=N Stretch (Aromatic Ring)1500 - 1650Medium to Strong
C-O Stretch (Ether and Ester)1000 - 1300Strong

Note: The expected wavenumbers are typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The substituted pyridine ring in this compound acts as a chromophore.

The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Expected UV-Vis Absorption Data for this compound

Transition Expected λ_max (nm)
π → π250 - 350
n → π> 350

X-ray Crystallography Data for this compound Not Publicly Available

Despite a comprehensive search of scientific databases and literature, the specific X-ray crystallographic data for the chemical compound this compound could not be located. As a result, the detailed structural analysis and data tables requested for the section on "X-ray Crystallography for Definitive Solid-State Structural Assignment" cannot be provided at this time.

X-ray crystallography is an essential analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal, yielding definitive information on bond lengths, bond angles, and intermolecular interactions. This information is crucial for a complete understanding of a compound's solid-state structure and properties.

While information on similar compounds may exist, the unique substitution pattern of an amino group at the 6-position and a methoxy group at the 4-position of the nicotinic acid methyl ester core of this compound means that its crystal packing and molecular geometry are distinct. Extrapolation from related structures would not provide the scientifically accurate and specific data required for a detailed analysis.

The absence of this data in public repositories such as the Cambridge Crystallographic Data Centre (CCDC) and PubChem, as well as the lack of published research articles detailing its crystal structure, suggests that this particular compound may not have been subjected to single-crystal X-ray diffraction analysis, or if it has, the results have not been made publicly available.

Therefore, the section on the X-ray crystallographic characterization of this compound cannot be completed until such data becomes accessible in the scientific domain.

Computational Chemistry Investigations

Molecular Modeling and Docking Studies of Methyl 6-amino-4-methoxynicotinate Derivatives

Molecular modeling and docking are pivotal in predicting the interaction of small molecules with biological targets. For derivatives of this compound, these techniques can elucidate potential binding modes within receptor active sites, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are modulated by structurally related compounds.

Docking simulations can predict the binding affinity and orientation of a ligand within a target protein's binding pocket. For instance, in silico studies on related heterocyclic compounds have demonstrated the importance of specific amino acid residues in forming hydrogen bonds and hydrophobic interactions, which are crucial for stable binding. nih.govnih.gov The process involves preparing a 3D structure of the ligand and the receptor, followed by a search algorithm that explores various binding poses, which are then scored based on a force field.

A hypothetical docking study of a this compound derivative into an nAChR binding site might reveal the following interactions:

Interacting ResidueInteraction TypePotential Functional Group on Ligand
Aspartate (e.g., D147)Hydrogen BondAmino group (-NH2)
Tyrosine (e.g., Y148)Hydrophobic InteractionAromatic ring of the nicotinate (B505614)
Histidine (e.g., H297)Hydrogen BondMethoxy (B1213986) group (-OCH3) or Ester carbonyl

This table represents a hypothetical scenario based on docking studies of similar compounds and is for illustrative purposes.

Ligand-Based Virtual Screening Methodologies for Compound Prioritization

When the three-dimensional structure of a biological target is unknown or of low resolution, ligand-based virtual screening (LBVS) becomes an invaluable tool. youtube.com This approach leverages the information from known active compounds to identify new molecules with similar properties from large chemical databases. nih.gov The fundamental principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.

For the discovery of novel nicotinic receptor modulators, LBVS can be employed using a known active ligand, such as a potent aminonicotinate derivative, as a template. nih.gov Methodologies for LBVS include:

Similarity Searching: This method uses a single active ligand as a query to search a database for molecules with the highest structural similarity. The similarity is calculated based on 2D fingerprints or 3D shape and pharmacophore features. youtube.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to screen compound libraries. nih.gov For instance, a pharmacophore model for a series of nicotinic agonists might include an aromatic ring, a hydrogen bond donor, and a positively ionizable feature at specific distances.

Machine Learning: With a dataset of both active and inactive compounds, machine learning algorithms can be trained to build predictive models that can classify new compounds as active or inactive. youtube.com

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can provide insights into which structural modifications are likely to enhance or diminish a desired biological effect.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. nih.govasianpubs.org These descriptors can be categorized as:

Descriptor ClassExamples
Electronic Dipole moment, Partial charges, HOMO/LUMO energies
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (partition coefficient)
Topological Connectivity indices, Shape indices

For a series of aminonicotinate derivatives, a QSAR equation might take the form:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molar Refractivity)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model can then be used to predict the activity of newly designed compounds before their synthesis. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. doi.org For this compound, these calculations can predict its geometry, charge distribution, and reactivity.

Key parameters obtained from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

Conformational Analysis and Energetic Profiling of Substituted Nicotinates

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For substituted nicotinates, the orientation of the substituents on the pyridine (B92270) ring can significantly influence their interaction with a biological target.

Role in Advanced Organic Synthesis and Heterocyclic Chemistry

Methyl 6-amino-4-methoxynicotinate as a Foundational Synthetic Building Block

This compound is a highly functionalized pyridine (B92270) derivative that serves as a versatile foundational building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to create a diverse array of more complex molecules. The ester group can undergo hydrolysis, amidation, or reduction. The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, and the amino group is a key nucleophile, enabling a wide range of C-N bond-forming reactions.

This compound is particularly valued in the synthesis of substituted pyridine derivatives, which are core components of many biologically active compounds. For example, derivatives of methyl 6-aminonicotinate have been utilized as starting materials for the synthesis of potent glucokinase activators, which are investigated as a potential therapeutic approach for diabetes. Furthermore, it has served as a key substrate in the development of selective inhibitors for histone deacetylase 3 (HDAC3), which are being explored for their potential in targeting breast cancer stem cells georganics.sk. The strategic placement of the amino, methoxy (B1213986), and ester groups allows for regioselective reactions, making it a reliable and predictable platform for building molecular complexity.

Strategies for the Construction of Diverse Fused Heterocyclic Ring Systems

The structure of this compound is pre-organized for use in annulation reactions, where a new ring is fused onto the existing pyridine core. The ortho-relationship between the amino group and the ring nitrogen allows it to act as a binucleophile in cyclization reactions to form a variety of fused heterocyclic systems.

Fused 2-pyridones are a class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules and their ability to interact with multiple biological targets. While direct synthetic examples starting from this compound are not extensively documented in the reviewed literature, its functional groups are well-suited for established pyridone synthesis strategies.

A plausible synthetic approach would involve the reaction of the 6-amino group with a β-keto ester or a related 1,3-dicarbonyl compound. This type of condensation reaction is a classic method for constructing a pyridine or pyridone ring. The initial reaction would likely form an enamine intermediate, which could then undergo intramolecular cyclization via nucleophilic attack of a ring nitrogen or carbon onto one of the carbonyl groups, followed by dehydration to yield the aromatic fused 2-pyridone system. The methoxy and methyl ester groups can be retained or modified in subsequent steps to generate a library of diverse compounds.

Table 1: Potential Reaction Pathway for Fused 2-Pyridone Synthesis

StepReactant 1Reactant 2ConditionsIntermediate/Product
1This compoundDiethyl acetylenedicarboxylateHeat, Lewis Acid CatalystMichael Adduct Intermediate
2Michael Adduct Intermediate-Base or Thermal CyclizationFused 2-Pyridone

The synthesis of fused pyrimidine and pyrazine rings, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-b]pyrazines, is a key strategy in drug discovery.

Pyrido[2,3-d]pyrimidine Derivatives: These fused systems, also known as 7-deazapurines, are of significant interest due to their structural similarity to purine nucleobases. The synthesis often involves the reaction of an o-aminonicotinate derivative with a source for the additional two carbons and one nitrogen of the pyrimidine ring. A common strategy involves reacting the 6-amino group of the nicotinate (B505614) with reagents like formamide, urea, or guanidine to construct the fused pyrimidine ring. For instance, 2-aminonicotinic acid can be reacted with urea to form the pyrido[2,3-d]pyrimidine-2,4-dione scaffold nih.gov. The amino group of this compound can act as a nucleophile, attacking a suitable electrophile to initiate a cyclization cascade that results in the formation of the fused pyrimidine ring system. researchgate.netrsc.orgresearchgate.net

Pyrido[3,4-b]pyrazine Derivatives: The construction of a fused pyrazine ring typically requires the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To utilize this compound for this purpose, a second amino group would need to be introduced onto the pyridine ring, ortho to the existing one. This could potentially be achieved through nitration of the C5 position followed by reduction. The resulting diamine could then undergo a condensation-cyclization reaction with a glyoxal derivative to furnish the pyrido[3,4-b]pyrazine core rsc.org.

Indazole Frameworks: The synthesis of indazoles, particularly those fused to other heterocyclic systems, is of great interest in medicinal chemistry. While a direct synthesis from this compound is not explicitly detailed, a closely related precursor, 3-amino-4-methylbenzoic acid, can be converted into an indazole derivative. This is achieved through diazotization of the amino group with a nitrite source, which then undergoes intramolecular cyclization researchgate.net. Applying this logic, the 6-amino group of the nicotinate could be diazotized and subsequently cyclize to form a pyrazolo[4,3-c]pyridinone system.

Pyrazole Frameworks (Pyrazolo[3,4-b]pyridines): A well-established route to the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of a 6-hydrazinopyridine derivative with a 1,3-dicarbonyl compound mdpi.com. The 6-amino group of this compound can be readily converted into a hydrazine (B178648) group. This transformation typically involves diazotization of the amine with sodium nitrite under acidic conditions to form a diazonium salt, which is then reduced, for example with tin(II) chloride, to yield the corresponding hydrazine. This hydrazine intermediate is then poised to react with various 1,3-diketones or β-keto esters in a condensation reaction to afford a wide range of substituted pyrazolo[3,4-b]pyridines. researchgate.netnih.govrsc.orgnih.gov

A significant application of nicotinate derivatives, including this compound, is in the synthesis of molecular hybrids, where two or more pharmacophores are linked to create a single molecule with potentially enhanced or synergistic biological activity. One such example is the creation of isatin-nicotinohydrazide hybrids.

The synthesis begins with the conversion of the methyl nicotinate ester to the corresponding nicotinohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate (B1144303) in a solvent like methanol (B129727). The resulting nicotinohydrazide is a key intermediate containing a reactive hydrazide functional group. In a separate pathway, various isatin (1H-indole-2,3-dione) derivatives are prepared and can be N-substituted. The final step involves the condensation reaction between the nicotinohydrazide intermediate and the isatin derivative, usually in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. This reaction forms a hydrazone linkage between the two heterocyclic systems, yielding the target isatin-nicotinohydrazide hybrid. These hybrid molecules have been investigated for their potent antimycobacterial activities.

Table 2: Synthesis Scheme for Isatin-Nicotinohydrazide Hybrids

StepStarting MaterialReagent(s)Product
1This compoundHydrazine Hydrate (NH₂NH₂·H₂O), Methanol6-Amino-4-methoxynicotinohydrazide
2IsatinAlkyl Halide (R-Br), K₂CO₃, DMFN-Substituted Isatin
36-Amino-4-methoxynicotinohydrazide & N-Substituted IsatinEthanol, Glacial Acetic Acid (cat.)Isatin-Nicotinohydrazide Hybrid

Development of Privileged Scaffold Libraries Utilizing Nicotinate Derivatives

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. organic-chemistry.org By making small chemical modifications to a privileged scaffold, it is often possible to generate entire libraries of compounds with diverse biological activities. Heterocyclic structures like benzodiazepines, indoles, and pyrimidines are well-known examples of privileged scaffolds.

Nicotinate derivatives, such as this compound, are excellent precursors for the development of libraries based on privileged scaffolds. Their inherent chemical functionality allows for the straightforward synthesis of fused heterocyclic systems like the pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines discussed previously, which are themselves considered privileged structures due to their presence in numerous kinase inhibitors and other therapeutic agents.

The strategic value of nicotinates lies in their ability to be readily diversified. By varying the reaction partners in the cyclization steps, a multitude of substituents can be introduced around the core scaffold. This allows for the systematic exploration of the chemical space around a privileged core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. For example, novel series of nicotinate derivatives have been synthesized and shown to possess potent and selective COX-2 inhibitory activity, demonstrating their utility in generating focused libraries for specific therapeutic targets. researchgate.net

Implementation of Parallel Synthesis Techniques for Compound Array Generation

Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of large, diverse libraries of chemical compounds. spirochem.comasynt.com This high-throughput approach allows for the simultaneous synthesis of discrete compounds in a spatially addressable format, such as 96-well plates, significantly accelerating the identification and optimization of lead compounds. spirochem.com The structural characteristics of this compound make it an exemplary scaffold for the application of these techniques to generate focused compound arrays.

The utility of this compound in parallel synthesis stems from its two distinct and readily modifiable functional groups: the amino group at the 6-position and the methyl ester at the 3-position. These sites provide orthogonal handles for chemical diversification, allowing for the systematic introduction of a wide variety of substituents to explore the chemical space around the core nicotinic acid structure.

Solution-phase parallel synthesis is a particularly well-suited methodology for derivatizing this scaffold. nih.gov This technique involves performing multiple, related reactions in an array of physically separate reaction vessels, often using automated liquid handling platforms to dispense reagents accurately and efficiently. nih.gov For instance, a library of amides can be generated by reacting the 6-amino group of this compound with a diverse set of carboxylic acids or acyl chlorides. Similarly, the methyl ester can be converted to a secondary library of amides by reacting it with a collection of primary and secondary amines.

The general workflow for generating a compound array from this compound using parallel synthesis can be outlined as follows:

Reaction Planning and Plate Mapping: A library of reactants (e.g., 96 different acyl chlorides) is selected. A map is created to assign each unique reactant to a specific well in a 96-well reaction block.

Automated Reagent Dispensing: An automated liquid handler dispenses a stock solution of this compound into each well. Subsequently, the unique reactant for each well is added, along with any necessary catalysts or bases. nih.gov

Parallel Reaction Execution: The reaction block is sealed and subjected to the required reaction conditions (e.g., heating, stirring) for a set period. youtube.com Specialized equipment, such as parallel reaction stations, allows for uniform heating and stirring across all wells. youtube.com

High-Throughput Work-up and Purification: After the reaction is complete, the reaction block is processed in parallel. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or direct purification using automated parallel high-performance liquid chromatography (HPLC) systems.

Analysis and Characterization: The resulting compounds in each well are typically analyzed for purity and identity using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

A representative example of a parallel synthesis campaign starting from this compound is the generation of a diverse amide library. The 6-amino group can be acylated with various acyl chlorides in the presence of a non-nucleophilic base.

Table 1: Representative Compound Array via Parallel Acylation of this compound
Well IDAcyl Chloride Reactant (R-COCl)Structure of ProductTheoretical Mass (g/mol)
A1Acetyl chlorideChemical structure for A1224.22
A2Benzoyl chlorideChemical structure for A2286.29
A3Cyclopropanecarbonyl chlorideChemical structure for A3250.26
A44-Fluorobenzoyl chlorideChemical structure for A4304.28

This strategy allows for the creation of hundreds of distinct analogues in a fraction of the time required for traditional sequential synthesis. asynt.com The resulting compound libraries are invaluable assets for high-throughput screening campaigns in drug discovery, enabling the rapid identification of molecules with desired biological activity. nih.gov

Medicinal Chemistry and Scaffold Development Research

Rational Design Principles for Methyl 6-amino-4-methoxynicotinate Analogues

The design of novel bioactive compounds from a lead scaffold like this compound is a systematic process involving strategic chemical modifications to enhance potency, selectivity, and drug-like properties.

Scaffold Derivatization and Strategic Structural Modification

Scaffold derivatization is a cornerstone of medicinal chemistry, enabling the exploration of a compound's structure-activity relationship (SAR). For a scaffold such as an aminonicotinate, common derivatization strategies involve modifying the core functional groups—the amino group, the methoxy (B1213986) group, and the methyl ester. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to probe interactions with specific regions of a target enzyme's active site.

A key strategy in scaffold modification is "scaffold morphing" or "scaffold hopping," where the core heterocyclic ring system is altered to discover novel intellectual property and improved pharmacological profiles. nih.govmedchemexpress.com This can involve changing the pyridine (B92270) core to a related bicyclic or tricyclic system, such as a thienopyridine, quinoline, or isoquinoline, while retaining key binding elements. nih.govmedchemexpress.com For example, in the development of kinase inhibitors, a carboxamide group might be introduced and its orientation locked through the formation of fused ring systems to ensure optimal interaction with the kinase hinge region. nih.gov This strategic evolution from a simple scaffold to a more complex one can lead to significant gains in potency and selectivity. medchemexpress.com

Another approach is the creation of bisubstrate inhibitors, where the scaffold is elaborated to mimic both the substrate and the cofactor of an enzyme. acs.org This has been a successful strategy for methyltransferases, where the nicotinamide-like core is linked to a moiety that occupies the S-adenosyl-L-methionine (SAM) binding pocket. acs.org

Analysis of Substitution Patterns and their Influence on Compound Attributes

The specific placement and nature of substituents on the aminonicotinate ring are critical determinants of a compound's biological activity. The analysis of these substitution patterns helps in building a comprehensive SAR profile.

In the context of enzyme inhibition, different substituents can be introduced to exploit specific pockets within the enzyme's active site. For instance, in the development of Nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, replacing the nicotinamide moiety with various aromatic substituents can probe the hydrophobic nicotinamide binding pocket. acs.org Research has shown that incorporating a naphthalene (B1677914) group, intended to enhance π–π stacking interactions, can significantly boost the inhibitory activity of bisubstrate-like NNMT inhibitors. figshare.com Similarly, screening different N-methylated aromatic cations like quinolinium and isoquinolinium has identified promising scaffolds for NNMT inhibition. acs.org

Computational docking studies are frequently used to predict how different substitution patterns will affect binding affinity. acs.orgresearchgate.net These models can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the inhibitor and amino acid residues in the active site. acs.org For example, in Checkpoint Kinase 1 (CHK1) inhibitors, substitutions on a pyridine ring can be designed to interact with specific water molecules or amino acid residues like Glu55 and Asp148 to gain potency and selectivity. nih.gov The influence of these patterns is profound, with studies showing that even small changes can result in a greater than 1000-fold difference in inhibitory activity. acs.org

Contributions to Enzyme Inhibition Research (as a precursor or structural motif)

The aminonicotinate scaffold is a key structural motif that has been utilized in the development of inhibitors for several important enzyme targets in disease therapy.

Development of Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical protein kinase in the DNA damage response pathway, making it an attractive target for cancer therapy. patsnap.com Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapy agents. nih.govpatsnap.com The pyridine scaffold is a common feature in many CHK1 inhibitors.

Medicinal chemistry campaigns have often started from simple heterocyclic scaffolds, which are then optimized through structure-guided design. medchemexpress.comnih.gov Strategies like scaffold morphing have been employed to evolve initial hits, such as thiophene (B33073) carboxamides or pyrazolopyridines, into more potent and selective inhibitors like thienopyridines and isoquinolines. nih.govmedchemexpress.com These advanced scaffolds often feature a carboxamide group, whose conformation is crucial for binding to the CHK1 hinge region. nih.gov The design process focuses on creating rigid structures where intramolecular interactions help to lock the molecule in the ideal binding conformation. nih.gov

Exploration of Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and is implicated in metabolic diseases and cancer. acs.orgnih.gov Given that its primary substrate is nicotinamide, it is logical that nicotinamide-like structures, including the aminonicotinate scaffold, are explored for inhibitor development.

Research in this area has led to the identification of several classes of small molecule NNMT inhibitors. acs.orgnih.gov One successful approach has been the development of bisubstrate inhibitors that link a nicotinamide mimic to a portion that occupies the S-adenosyl-L-methionine (SAM) cofactor binding site. acs.org Structural modifications to the nicotinamide-mimicking part of these molecules are crucial for optimizing their potency. acs.orgfigshare.com For example, studies have shown that replacing the nicotinamide moiety with larger aromatic systems like naphthalene can significantly improve inhibitory activity. figshare.com Furthermore, screening of various pyridinium (B92312) analogues has identified potent scaffolds for NNMT inhibition. acs.org

Investigations into 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS) Inhibitors

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is an essential enzyme in the bacterial metabolic pathway for synthesizing isoprenoids, making it a promising target for novel antibacterial agents. nih.govnih.gov This enzyme is not present in humans, offering a potential for selective toxicity against pathogens. nih.gov

The development of DXPS inhibitors represents an effort to find new classes of antibiotics to combat antimicrobial resistance. nih.govjohnshopkins.edu While the primary inhibitors investigated are often substrate analogues like alkyl acetylphosphonates, the exploration for novel scaffolds is ongoing. nih.govjohnshopkins.edu The pyridoxal-5-phosphate (PLP) and thiamin diphosphate (B83284) (ThDP) vitamins, which are downstream products of the pathway involving DXP, have pyridine-like cores. nih.gov This structural similarity suggests that pyridine-based scaffolds, such as the aminonicotinate framework, could serve as starting points for designing novel DXPS inhibitors, although this remains an area for further exploration.

Design of MEK Inhibitors from Nicotinate (B505614) Scaffolds

Research into the design of MEK inhibitors has explored various chemical scaffolds, including those derived from nicotinate structures. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention.

While direct research on "this compound" as a MEK inhibitor is not extensively documented in the provided search results, the broader family of nicotinate and nicotinamide derivatives has been investigated for various therapeutic properties. The core nicotinate structure provides a versatile scaffold that can be chemically modified to interact with the ATP-binding pocket or allosteric sites of kinases like MEK.

The design of kinase inhibitors often involves creating structures that can form key hydrogen bonds and hydrophobic interactions within the target protein. For a nicotinate scaffold, the nitrogen atom in the pyridine ring and the carbonyl group of the ester or amide can act as hydrogen bond acceptors. The amino and methoxy substituents on the pyridine ring of "this compound" would influence the electronic properties and steric profile of the molecule, which are critical for binding affinity and selectivity.

Further functionalization of the nicotinate scaffold would be necessary to achieve potent and selective MEK inhibition. This could involve the addition of larger aromatic or heterocyclic groups to occupy hydrophobic pockets and the incorporation of flexible linkers to optimize the orientation of the molecule within the binding site. The development of such inhibitors would rely on iterative cycles of design, synthesis, and biological evaluation to refine the structure-activity relationship.

Research into HIV Integrase Strand Transfer Inhibitor (INSTI) Scaffolds

The development of HIV Integrase Strand Transfer Inhibitors (INSTIs) is a cornerstone of modern antiretroviral therapy. These drugs target the integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The search for new INSTIs with improved efficacy, particularly against drug-resistant viral strains, is an ongoing area of research.

Nicotinate and related naphthyridine scaffolds have emerged as promising platforms for the design of novel INSTIs. While specific research on "this compound" in this context is not detailed in the provided results, the modification of related structures has yielded potent inhibitors. For instance, research has shown that modifications at various positions of the core scaffold can significantly impact antiviral efficacy. acs.org

A key aspect of INSTI design is the ability of the molecule to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This is often achieved through a triad (B1167595) of heteroatoms that can coordinate with the metal ions. The nicotinate scaffold provides a foundation for positioning these chelating groups correctly.

Structure-guided design has been instrumental in optimizing these scaffolds. By examining the crystal structures of inhibitors bound to the integrase enzyme, researchers can make informed modifications to enhance binding affinity and overcome resistance mutations. nih.gov For example, adding side chains that mimic the interactions of the viral or host DNA with the enzyme can lead to more potent and resilient inhibitors. nih.gov

The following table summarizes the activity of some INSTIs developed from related scaffolds against wild-type and mutant HIV strains:

CompoundHIV-1 StrainIC50 (nM)
4c Wild-typeLow nM
T66I mutantPotent
E92Q mutantPotent
H51Y mutantPotent
G118R mutantImproved potency vs. DTG
R263K mutantImproved potency vs. DTG
H51Y/R263K double mutantImproved potency vs. DTG

This data is derived from a study on naphthyridine-containing INSTIs and illustrates the potential for developing potent inhibitors from similar heterocyclic scaffolds. nih.gov

Structure-Activity Relationship (SAR) Investigations Derived from Nicotinate Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For nicotinate derivatives, SAR investigations have been conducted across various therapeutic areas, including antifungal and anti-inflammatory applications. nih.govnih.gov These studies systematically modify different parts of the nicotinate scaffold and assess the impact on potency and selectivity.

In the context of antifungal research, a series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans. nih.gov The rudimentary SAR study revealed that the positions of the amino and isopropyl groups were critical for antifungal activity. nih.gov This highlights how even small structural changes can have a significant effect on biological function.

For anti-inflammatory agents, two series of nicotinic acid derivatives were synthesized and evaluated. nih.gov The results showed that several compounds exhibited significant anti-inflammatory activity. nih.gov Molecular docking studies were also performed to understand the interactions of the most active compounds with the COX-2 active site, further elucidating the SAR. nih.gov

The following table presents a hypothetical SAR summary for a series of nicotinate derivatives, illustrating the principles of these investigations:

Position of SubstitutionSubstituentEffect on ActivityRationale
2-position Small alkyl groupIncreased activityFills a small hydrophobic pocket in the target's active site.
Bulky aromatic groupDecreased activitySteric hindrance prevents optimal binding.
4-position Methoxy groupMaintained or slightly increased activityMay participate in hydrogen bonding or favorable electronic interactions.
HydrogenReduced activityLoss of a key interaction point.
5-position HalogenIncreased activityEnhances binding through halogen bonding or by altering electronic properties.
Nitro groupDecreased activity and increased toxicityUnfavorable electronic and steric properties.
6-position Amino groupCritical for activityForms a key hydrogen bond with the target enzyme.
Methylamino groupReduced activitySteric clash and altered hydrogen bonding capacity.

This table is a generalized representation of SAR principles and does not reflect specific experimental data for "this compound".

Methodologies for Target Identification and Validation in Chemical Biology Research

Identifying the molecular target of a bioactive small molecule is a crucial step in drug discovery and chemical biology research. A variety of methodologies are employed for target identification and subsequent validation. nih.govresearchgate.net These approaches can be broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference. nih.gov

Direct Biochemical Methods:

Affinity Chromatography: This technique uses an immobilized version of the small molecule to "pull down" its protein target from a cell lysate. The bound proteins are then identified using mass spectrometry. mdpi.com

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation. Changes in protein stability upon heating in the presence of the compound can thus identify the target. researchgate.net

Genetic and Genomic Approaches:

RNA interference (RNAi) Screening: Genome-wide RNAi screens can identify genes whose knockdown phenocopies the effect of the small molecule, suggesting that the protein products of these genes are part of the target pathway. nih.gov

Drug-Resistant Mutant Screening: Selecting for cells that are resistant to the effects of the small molecule can lead to the identification of mutations in the target protein that prevent the compound from binding.

Computational Approaches:

In Silico Target Prediction: Computational methods can predict potential targets for a small molecule based on its chemical structure and similarity to known ligands for specific proteins.

Pathway Analysis: Tools like the KEGG PATHWAY database can help to place a potential target within a broader biological context and suggest its functional role. genome.jp

Target Validation:

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed phenotype. nih.gov

Genetic Validation: This involves using techniques like CRISPR-Cas9 or RNAi to specifically knock down or knock out the target gene and observe if this reproduces the effect of the small molecule. nih.gov

Chemical Validation: This involves synthesizing and testing analogs of the original compound to establish a clear structure-activity relationship, providing evidence that the compound is acting on the intended target. nih.gov

The following table summarizes key methodologies for target identification and validation:

MethodologyPrincipleApplication
Affinity Chromatography Isolation of target protein based on binding to an immobilized ligand.Direct identification of binding partners. mdpi.com
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Identification of target engagement in cells. researchgate.net
RNAi Screening Knockdown of the target gene should mimic the small molecule's phenotype.Linking a compound's effect to a specific gene. nih.gov
Genetic Target Validation Knockout or knockdown of the proposed target gene to confirm its role.Definitive confirmation of the target's involvement. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl 6-amino-4-methoxynicotinate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates like 4-methoxynicotinic acid derivatives with methylating agents (e.g., methyl iodide) in chlorobenzene or DMF, followed by amination using NH₃ or urea under controlled pH . Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and ensuring residual solvent levels meet ICH guidelines (<0.1% by GC-MS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, amino at C6) and assess proton coupling.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways.
  • X-ray Crystallography : For definitive structural confirmation, particularly if polymorphic forms are suspected .

Q. How do the physicochemical properties of this compound compare to its structural analogs?

Compared to analogs like 4-methylnicotinic acid hydrochloride (mp 241–244°C) or methyl nicotinoyl acetate (mp 34–42°C), this compound exhibits higher thermal stability (estimated mp ~200–220°C) due to hydrogen bonding from the amino group. Its solubility profile is pH-dependent: poorly soluble in water (<1 mg/mL at pH 7) but soluble in DMSO or DMF, critical for in vitro assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Regioselective modification at C2/C5 positions requires protective group strategies. For example, introducing Boc-protected amines at C6 before methoxylation at C4 reduces unwanted side reactions. Computational modeling (DFT calculations) can predict electron density distribution to guide electrophilic substitution . Reaction monitoring via in-situ FTIR or LC-MS helps identify intermediates and optimize yields .

Q. How can kinetic and mechanistic studies improve reaction efficiency for scale-up?

Conduct time-resolved kinetic studies using stopped-flow NMR or UV-Vis spectroscopy to identify rate-limiting steps (e.g., amine deprotonation). For example, amination reactions may follow second-order kinetics, requiring precise control of NH₃ concentration and temperature. Microwave-assisted synthesis can reduce reaction times by 50–70% while maintaining >90% yield .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or compound purity. Perform systematic reviews (PRISMA guidelines) to aggregate data, followed by meta-analysis using random-effects models to account for heterogeneity. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?

  • In vitro : HepG2 cells for metabolic stability (CYP450 isoforms); Caco-2 monolayers for permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).
  • In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Dose-response studies (0.1–100 mg/kg) assess linearity and saturation effects. Toxicity screening includes Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity risk) .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

Critical issues include:

  • Solubility limitations : Switch from DMF to safer solvents like 2-MeTHF for large-scale reactions.
  • Exothermicity : Use jacketed reactors with controlled cooling (ΔT < 5°C/min) to prevent runaway reactions.
  • Purification : Replace column chromatography with continuous crystallization (MSMPR crystallizers) or membrane filtration .

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